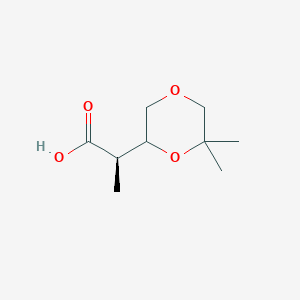
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPA and belongs to the class of carboxylic acids. In
Mecanismo De Acción
The mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is not yet fully understood. However, studies have shown that the compound can act as a chiral auxiliary in asymmetric synthesis by selectively controlling the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid. However, studies have shown that the compound is non-toxic and has low cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. Additionally, the compound is non-toxic and has low cytotoxicity, making it safe to handle in the lab. However, one of the limitations of using (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is its limited availability.
Direcciones Futuras
There are several future directions for the research on (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid. One such direction is the exploration of its potential as a building block for the synthesis of prodrugs. Additionally, further research is needed to fully understand the mechanism of action of the compound. The development of new and efficient synthesis methods for (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is also an area of future research. Finally, the compound's potential as a chiral auxiliary in asymmetric synthesis can be explored further.
Conclusion:
In conclusion, (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is a chemical compound that has shown potential applications in various fields of science, including drug delivery systems and asymmetric synthesis. The compound's non-toxicity and low cytotoxicity make it safe to handle in the lab. However, further research is needed to fully understand its mechanism of action and explore its potential as a building block for the synthesis of prodrugs.
Métodos De Síntesis
The synthesis of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid involves the reaction of ethyl 2-(2-oxoethyl)acrylate with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a base. The reaction yields (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid as a white solid.
Aplicaciones Científicas De Investigación
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has shown potential applications in various fields of science. One such application is in the field of drug delivery systems. The compound can be used as a building block for the synthesis of prodrugs, which can be used to improve the bioavailability of drugs. Additionally, (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has shown potential as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
(2R)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(10)11)7-4-12-5-9(2,3)13-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWIWIKMNWKWEQ-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1COCC(O1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2519686.png)
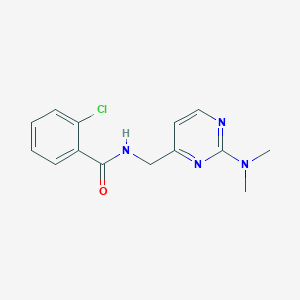
![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)

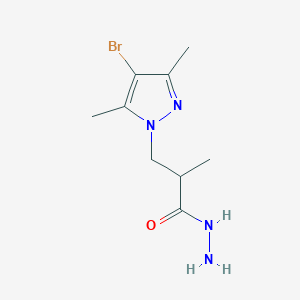

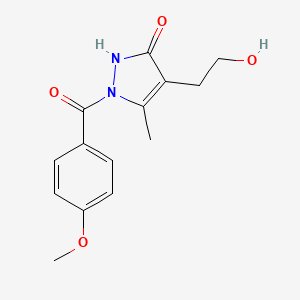
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)

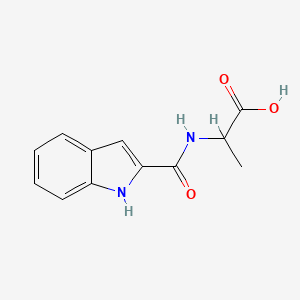

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)